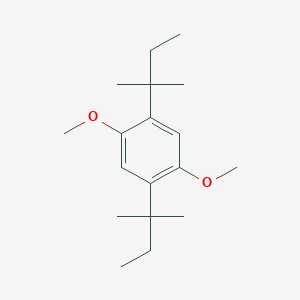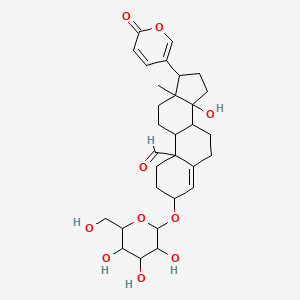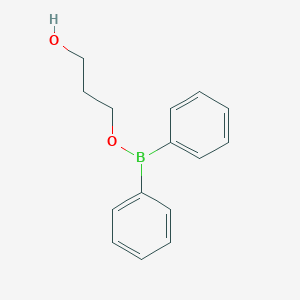
(3S)-1,4-diacetyl-3-(2-methylpropyl)piperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1,4-diacetyl-3-(2-methylpropyl)piperazine-2,5-dione is a compound belonging to the class of piperazine-2,5-diones. Piperazine-2,5-diones are known for their diverse biological activities, including anticancer, antibiotic, and antibacterial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine-2,5-dione derivatives, including (3S)-1,4-diacetyl-3-(2-methylpropyl)piperazine-2,5-dione, can be achieved through several methods. One common approach is the Ugi reaction, a multicomponent reaction that allows for the efficient construction of piperazine-2,5-dione cores . This reaction involves the use of α-keto carboxylic acids and is catalyzed by trimethylsilyl trifluoromethane sulfonate (TMSOTf) . The reaction conditions are typically mild, and the process is highly efficient, yielding the desired piperazine-2,5-dione derivatives in high yields .
Industrial Production Methods
Industrial production of piperazine-2,5-dione derivatives often involves similar synthetic routes as those used in laboratory settings. The Ugi reaction, due to its efficiency and high yield, is a preferred method for large-scale production . The use of green catalysts, such as TMSOTf, also makes this method environmentally friendly and suitable for industrial applications .
化学反应分析
Types of Reactions
(3S)-1,4-diacetyl-3-(2-methylpropyl)piperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of piperazine-2,5-dione derivatives include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
科学研究应用
(3S)-1,4-diacetyl-3-(2-methylpropyl)piperazine-2,5-dione has several scientific research applications:
作用机制
The mechanism of action of (3S)-1,4-diacetyl-3-(2-methylpropyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of cancer cells by interfering with cellular processes essential for their proliferation . It also exhibits antibacterial activity by disrupting bacterial cell wall synthesis .
相似化合物的比较
Similar Compounds
(3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione: This compound shares a similar piperazine-2,5-dione core but has different substituents, leading to distinct biological activities.
Tryptamine-piperazine-2,5-dione conjugates: These compounds are synthesized via a post-Ugi cascade reaction and exhibit significant anticancer activity.
Uniqueness
(3S)-1,4-diacetyl-3-(2-methylpropyl)piperazine-2,5-dione is unique due to its specific substituents, which confer distinct biological properties.
属性
CAS 编号 |
75525-22-3 |
|---|---|
分子式 |
C12H18N2O4 |
分子量 |
254.28 g/mol |
IUPAC 名称 |
(3S)-1,4-diacetyl-3-(2-methylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C12H18N2O4/c1-7(2)5-10-12(18)13(8(3)15)6-11(17)14(10)9(4)16/h7,10H,5-6H2,1-4H3/t10-/m0/s1 |
InChI 键 |
RYPSCMACJAEPAC-JTQLQIEISA-N |
手性 SMILES |
CC(C)C[C@H]1C(=O)N(CC(=O)N1C(=O)C)C(=O)C |
规范 SMILES |
CC(C)CC1C(=O)N(CC(=O)N1C(=O)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


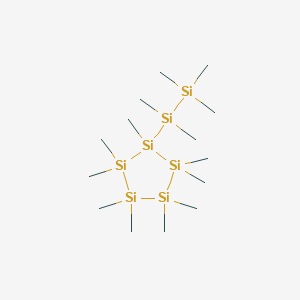
![(5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14443594.png)
![Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14443600.png)

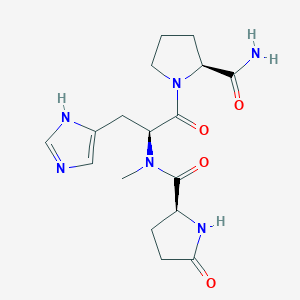
![Benzene, [(S)-butylsulfinyl]-](/img/structure/B14443617.png)
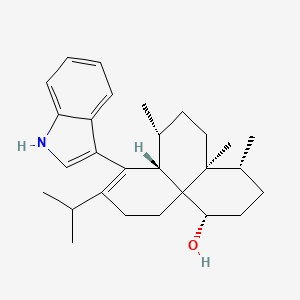

![4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14443642.png)
